molecular formula C20H28N2O5 B1377271 Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1341035-20-8

Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1377271
CAS No.: 1341035-20-8
M. Wt: 376.4 g/mol
InChI Key: ROSWONCVGVZYHQ-UHFFFAOYSA-N
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Description

Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and an oxa-azabicyclo framework. Its molecular formula is C19H26N2O5, and it is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core structure. This can be achieved through a Diels-Alder reaction or other cycloaddition reactions, which form the bicyclic framework.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl ester and benzyloxycarbonyl-protected amine groups. This is often done through esterification and carbamate formation reactions.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate exerts its effects depends on its specific application. In drug development, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bicyclic structure and functional groups allow for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Similar bicyclic structure but lacks the benzyloxycarbonyl-protected amine group.

    Tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Contains an oxo group instead of the benzyloxycarbonyl group.

Uniqueness

Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions.

By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.

Properties

IUPAC Name

tert-butyl 9-(phenylmethoxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-9-15-12-25-13-16(10-22)17(15)21-18(23)26-11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSWONCVGVZYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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